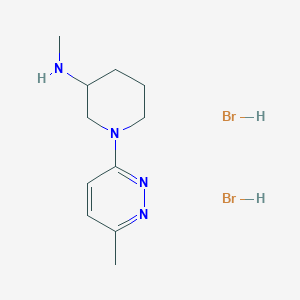![molecular formula C9H12ClNO4S2 B13181762 3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B13181762.png)
3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride typically involves the reaction of the corresponding sulfonic acid with phosphorus oxychloride (POCl3) at room temperature . This method is commonly used in laboratory settings for the synthesis of sulfonyl chlorides. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the desired purity and quality of the final product.
Análisis De Reacciones Químicas
3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound reacts with primary and secondary amines to form stable sulfonamide adducts. Common reagents used in these reactions include amines and bases such as triethylamine.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids or other reduced products.
Aplicaciones Científicas De Investigación
3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride involves its reaction with free amino groups in peptides and proteins. The sulfonyl chloride group reacts with the amino group to form a stable sulfonamide bond, which is resistant to hydrolysis . This reaction is commonly used in the labeling of proteins and peptides for various analytical applications.
Comparación Con Compuestos Similares
3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride is similar to other sulfonyl chloride compounds, such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) . Both compounds are used for labeling amino acids and proteins, but this compound is unique in its specific applications and properties. Other similar compounds include:
Dansyl chloride: Used for protein sequencing and amino acid analysis.
Dabsyl chloride: Used for the derivatization of amino acids and peptides.
By understanding the unique properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C9H12ClNO4S2 |
|---|---|
Peso molecular |
297.8 g/mol |
Nombre IUPAC |
3-(dimethylsulfamoyl)-4-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H12ClNO4S2/c1-7-4-5-8(16(10,12)13)6-9(7)17(14,15)11(2)3/h4-6H,1-3H3 |
Clave InChI |
GELIXFGMGJVILJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanol](/img/structure/B13181697.png)
![Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181702.png)
![1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13181703.png)
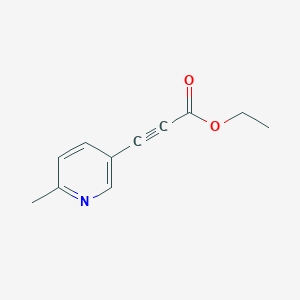
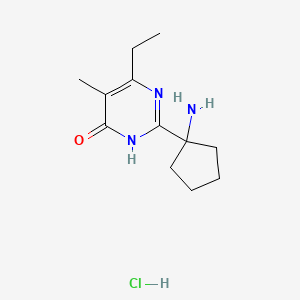
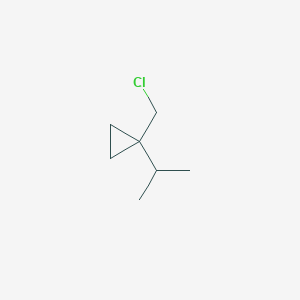
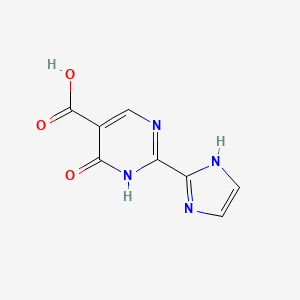
![3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181756.png)

![4-Fluorobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13181766.png)
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13181771.png)
